2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-{[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N~1~-(4-fluorobenzyl)acetamide is a complex organic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines several heterocyclic moieties, making it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N~1~-(4-fluorobenzyl)acetamide typically involves multiple steps, starting with the preparation of the core heterocyclic structures. One common approach involves the use of palladium-catalyzed C-N cross-coupling reactions to form the triazolo-pyridazine core . The benzodioxole moiety is then introduced through a series of substitution reactions, followed by the attachment of the sulfanyl and acetamide groups under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N~1~-(4-fluorobenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or triazolo-pyridazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-{[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N~1~-(4-fluorobenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-{[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N~1~-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects . For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-(1,3-Benzodioxol-5-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(1,3-Benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 2-{[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N~1~-(4-fluorobenzyl)acetamide stands out due to its unique combination of heterocyclic moieties and functional groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H16FN5O3S |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H16FN5O3S/c22-15-4-1-13(2-5-15)10-23-20(28)11-31-21-25-24-19-8-6-16(26-27(19)21)14-3-7-17-18(9-14)30-12-29-17/h1-9H,10-12H2,(H,23,28) |
InChI Key |
XXGDHTGFLIUAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC(=O)NCC5=CC=C(C=C5)F)C=C3 |
Origin of Product |
United States |
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